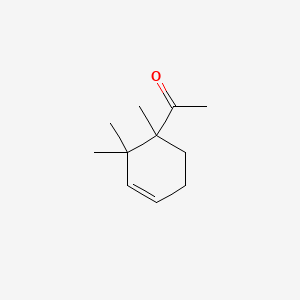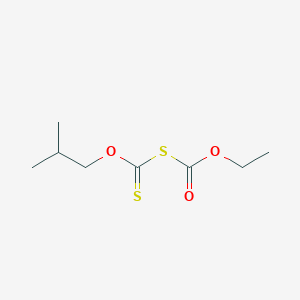
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester is a chemical compound with the molecular formula C7H12O3S2. It is known for its unique structure, which includes both carbonyl and thiocarbonyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester typically involves the reaction of thiodicarbonic acid with 1-ethyl 3-(2-methylpropyl) alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl OC’-methyl ester
Uniqueness
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other esters may not be as effective.
Properties
CAS No. |
65573-06-0 |
|---|---|
Molecular Formula |
C8H14O3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
ethyl 2-methylpropoxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-4-10-7(9)13-8(12)11-5-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
BKXGELUBLYVYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC(=S)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


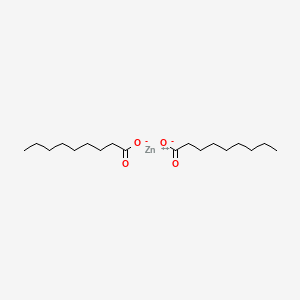
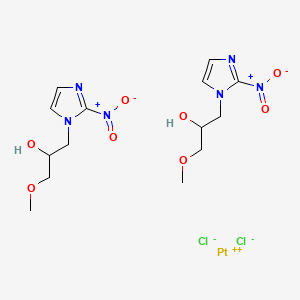


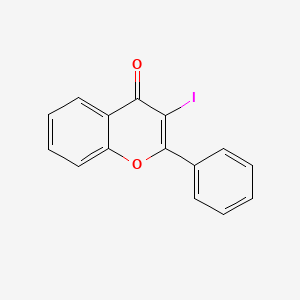
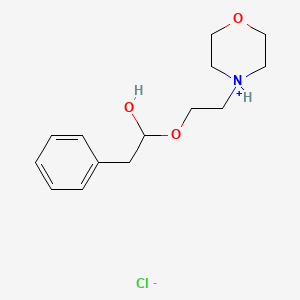
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)
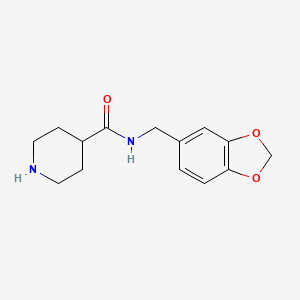
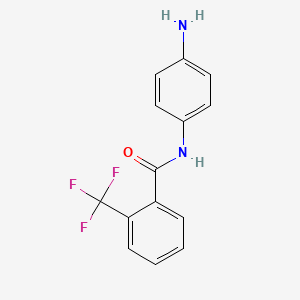
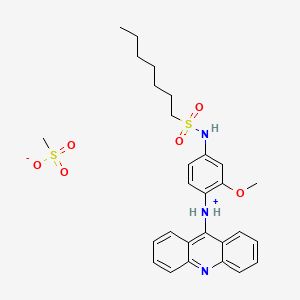
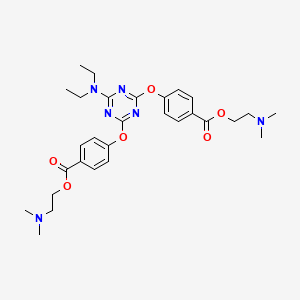
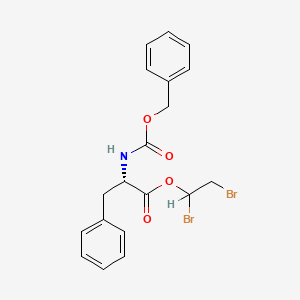
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
